2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15167137
InChI: InChI=1S/C28H26N4O3S/c33-26(29-21-11-13-23(14-12-21)35-22-9-5-2-6-10-22)19-36-28-30-25-15-16-32(18-24(25)27(34)31-28)17-20-7-3-1-4-8-20/h1-14H,15-19H2,(H,29,33)(H,30,31,34)
SMILES:
Molecular Formula: C28H26N4O3S
Molecular Weight: 498.6 g/mol

2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide

CAS No.:

Cat. No.: VC15167137

Molecular Formula: C28H26N4O3S

Molecular Weight: 498.6 g/mol

* For research use only. Not for human or veterinary use.

2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide -

Specification

Molecular Formula C28H26N4O3S
Molecular Weight 498.6 g/mol
IUPAC Name 2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide
Standard InChI InChI=1S/C28H26N4O3S/c33-26(29-21-11-13-23(14-12-21)35-22-9-5-2-6-10-22)19-36-28-30-25-15-16-32(18-24(25)27(34)31-28)17-20-7-3-1-4-8-20/h1-14H,15-19H2,(H,29,33)(H,30,31,34)
Standard InChI Key TUGMBXMQOUYJLY-UHFFFAOYSA-N
Canonical SMILES C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)CC5=CC=CC=C5

Introduction

The compound 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide is a complex organic molecule with a specific structural arrangement. It combines a hexahydropyrido[4,3-d]pyrimidine core with a benzyl group and a phenoxyphenyl moiety attached to an acetamide group. This compound is likely of interest in medicinal chemistry due to its potential biological activities.

Potential Biological Activities

Given its complex structure, this compound may exhibit various biological activities, such as:

  • Enzyme Inhibition: The pyrimidine core could interact with enzymes involved in nucleic acid synthesis or other cellular processes.

  • Receptor Binding: The phenoxyphenyl group might facilitate interactions with specific receptors, influencing signaling pathways.

Synthesis and Chemical Stability

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrido[4,3-d]pyrimidine core, introduction of the benzyl group, and attachment of the phenoxyphenyl moiety to the acetamide group. Chemical stability would depend on factors like the presence of sensitive functional groups and the compound's susceptibility to hydrolysis or oxidation.

Safety and Handling

As with many organic compounds, handling 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide requires caution. It may pose risks such as skin irritation or respiratory issues if inhaled. Safety Data Sheets (SDS) should be consulted for specific handling guidelines.

Data Table: Comparison of Similar Compounds

CompoundMolecular FormulaBiological Activity
N-[4-(Benzyloxy)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamideC31H26BrN3O3S2Potential enzyme inhibition
2-benzyl-1-oxo-4,4a,5,6,7,8-hexahydro-3H-pyrido[1,2-c]pyrimidineNot specifiedPotential receptor binding

Note: The table provides a comparison with similar compounds, highlighting potential biological activities based on structural similarities.

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